

Analysis of Omethoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

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Compound of Interest

Compound Name: Dimethoate

Cat. No.: B1670662

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Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of omethoate in various matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the fields of food safety, environmental analysis, and drug development.

Introduction

Omethoate is a systemic organophosphate insecticide and acaricide. It is the oxygen analog of **dimethoate** and exhibits higher toxicity.^[1] Due to its potential health risks, including concerns about mutagenicity, monitoring its residue levels in food and environmental samples is crucial. ^[1] LC-MS/MS offers high sensitivity and selectivity for the determination of omethoate, even in complex matrices.^[2] This application note details a robust and validated LC-MS/MS method for omethoate analysis.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis. A modified version of this protocol is described below for fruit and vegetable matrices.^[3]

Materials:

- Homogenized sample (e.g., curry leaf, avocado, fruits, vegetables)[3][4][5]
- Acetonitrile (ACN)[4]
- Water (LC-MS grade)
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes

Protocol:

- Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile.
- Cap the tube and shake vigorously for 1 minute.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl .
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rpm for 5 minutes.
- Transfer the upper acetonitrile layer to a 15 mL tube containing 150 mg of PSA, 900 mg of anhydrous MgSO_4 , and 150 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.
- Vortex for 30 seconds.

- Centrifuge at ≥ 3000 rpm for 5 minutes.
- The resulting supernatant is the final extract. Filter through a $0.22\ \mu\text{m}$ syringe filter before LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters: | Parameter | Value | | :--- | :--- | | Column | C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18 RRHD, $2.1 \times 150\ \text{mm}$, $1.8\ \mu\text{m}$)[3] | | Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid[3] | | Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid[3] | | Flow Rate | $0.40\ \text{mL/min}$ [3] | | Injection Volume | $3\ \mu\text{L}$ [3] | | Column Temperature | $30\ ^\circ\text{C}$ [3] | | Gradient Program | Time (min) | % B | | | 0.5 | 5 | | | 3.5 | 60 | | | 17.0 | 100 | | | 20.0 | 100 | | | 20.1 | 5 | | | 22.0 | 5 |

Mass Spectrometry (MS) Conditions

Instrumentation:

- Triple quadrupole mass spectrometer.

Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[4]
Capillary Voltage	3000 V[3]
Gas Temperature	200 °C[3]
Gas Flow	8.0 L/min[3]
Nebulizer Pressure	35 psi[3]
Sheath Gas Temp.	350 °C[3]
Sheath Gas Flow	11 L/min

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[2][6] |

MRM Transitions for Omethoate:

Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
[M+H] ⁺ 214.0	125.0 (Quantifier)	50	10

| [M+H]⁺ 214.0 | 109.0 (Qualifier) | 50 | 20 |

Note: Collision energies and dwell times may require optimization based on the specific instrument used.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for omethoate analysis based on published data.

Table 1: Method Performance Characteristics

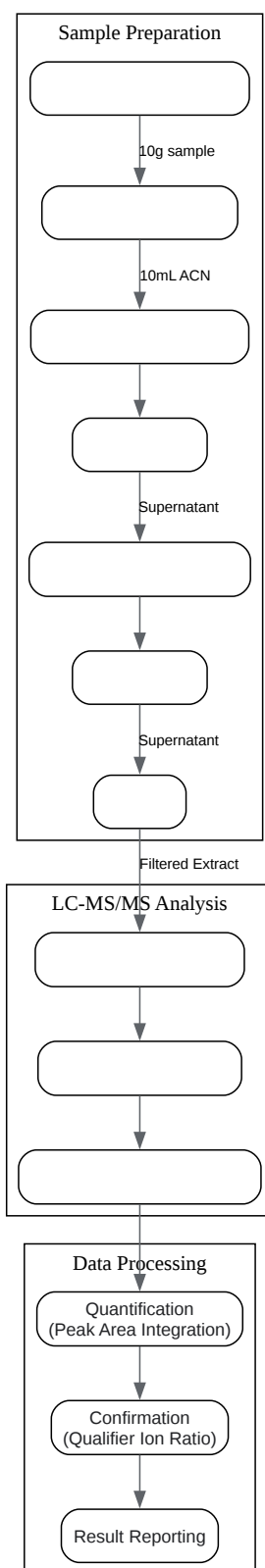
Parameter	Value	Reference
Limit of Quantification (LOQ)	0.005 µg/g (in curry leaf)	[4][7]
Linearity (r ²)	>0.99	[4]
Calibration Range	0.005 to 1.000 µg/mL	[4]

Table 2: Recovery and Precision Data in Curry Leaf Matrix[4]

Spiking Level (µg/g)	Mean Recovery (%)	RSDr (%) (Repeatability)	RSDR (%) (Reproducibility)
0.005	107.22	3.89	6.08
0.025	98.63	11.11	9.60
0.050	85.57	3.58	8.23

Workflow and Signaling Pathway Diagrams

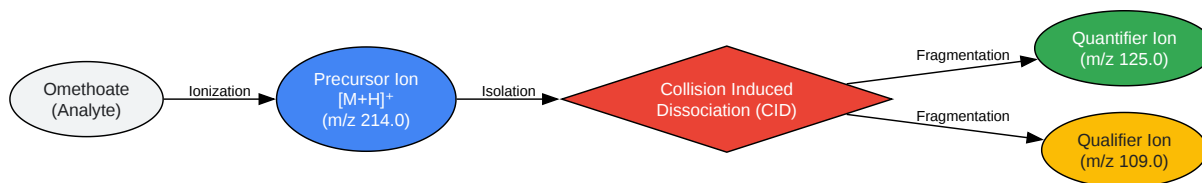
Diagram 1: Experimental Workflow for Omethoate Analysis



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A schematic of the LC-MS/MS workflow for omethoate analysis.

Diagram 2: Logical Relationship of MRM Analysis



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The principle of MRM for omethoate detection.

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